molecular formula C16H19BrO2 B14392513 1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)peroxy]propan-2-yl}benzene CAS No. 88519-63-5

1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)peroxy]propan-2-yl}benzene

Cat. No.: B14392513
CAS No.: 88519-63-5
M. Wt: 323.22 g/mol
InChI Key: IIJRONMPDVLROS-UHFFFAOYSA-N
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Description

1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)peroxy]propan-2-yl}benzene is an organic compound characterized by the presence of a bromine atom, a benzene ring, and a peroxy group attached to a complex alkyne structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)peroxy]propan-2-yl}benzene typically involves multiple steps:

    Formation of the Alkyne: The initial step involves the synthesis of the alkyne component, which can be achieved through the reaction of appropriate alkyl halides with acetylene derivatives under basic conditions.

    Peroxidation: The alkyne is then subjected to peroxidation using hydrogen peroxide or organic peroxides in the presence of a catalyst to introduce the peroxy group.

    Bromination: The final step involves the bromination of the benzene ring using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)peroxy]propan-2-yl}benzene can undergo various chemical reactions, including:

    Oxidation: The peroxy group can participate in oxidation reactions, potentially forming epoxides or other oxygenated products.

    Reduction: The compound can be reduced to remove the peroxy group, yielding the corresponding alcohol or alkane.

    Substitution: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or organic peroxides in the presence of a catalyst.

    Reduction: Metal hydrides (e.g., sodium borohydride) or catalytic hydrogenation.

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base or under acidic conditions.

Major Products

    Oxidation: Epoxides, alcohols, or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thiol-substituted benzene derivatives.

Scientific Research Applications

1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)peroxy]propan-2-yl}benzene has several applications in scientific research:

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)peroxy]propan-2-yl}benzene involves its interaction with molecular targets through its reactive peroxy and bromine groups. The peroxy group can generate reactive oxygen species (ROS), leading to oxidative stress in biological systems. The bromine atom can participate in electrophilic aromatic substitution reactions, modifying the activity of target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)oxy]propan-2-yl}benzene: Similar structure but with an ether group instead of a peroxy group.

    1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)thio]propan-2-yl}benzene: Contains a thioether group instead of a peroxy group.

Uniqueness

1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)peroxy]propan-2-yl}benzene is unique due to its peroxy group, which imparts distinct reactivity and potential biological activity compared to its ether and thioether analogs. The presence of both a bromine atom and a peroxy group makes it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

88519-63-5

Molecular Formula

C16H19BrO2

Molecular Weight

323.22 g/mol

IUPAC Name

1-bromo-4-[2-(2-methylhex-5-en-3-yn-2-ylperoxy)propan-2-yl]benzene

InChI

InChI=1S/C16H19BrO2/c1-6-7-12-15(2,3)18-19-16(4,5)13-8-10-14(17)11-9-13/h6,8-11H,1H2,2-5H3

InChI Key

IIJRONMPDVLROS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC=C)OOC(C)(C)C1=CC=C(C=C1)Br

Origin of Product

United States

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